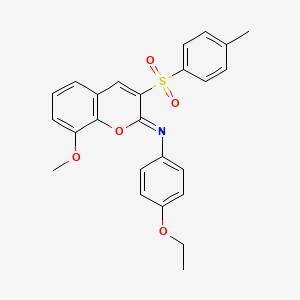

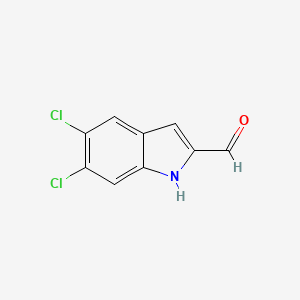

5,6-dichloro-1H-indole-2-carbaldehyde

Descripción general

Descripción

"5,6-dichloro-1H-indole-2-carbaldehyde" is a compound that falls within the broader category of indole derivatives, which are of significant interest in the field of organic chemistry due to their complex molecular structure and diverse chemical properties. These compounds serve as pivotal building blocks in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of indole derivatives often involves cyclization reactions and functional group interconversions. For instance, reactions of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols have been utilized to afford new heterocyclic compounds, such as triazolo(thiadiazepino)indoles, established by single crystal X-ray diffraction methods (Vikrishchuk et al., 2019). These methodologies highlight the versatility of indole derivatives in synthesizing novel heterocyclic systems.

Molecular Structure Analysis

The molecular structure of indole derivatives, including "this compound," is typically characterized using advanced techniques such as X-ray diffraction. This allows for the detailed understanding of their three-dimensional configurations, which is essential for their application in further chemical reactions and for predicting their physical and chemical properties. For instance, the structure of novel heterocyclic systems derived from indole carbaldehydes has been confirmed through X-ray crystallography, elucidating their promising biological activity potential (Vikrishchuk et al., 2020).

Chemical Reactions and Properties

Indole derivatives participate in a variety of chemical reactions, including nucleophilic substitution reactions, which enable the regioselective functionalization of the indole ring. For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to react regioselectively at the 2-position with various nucleophiles, yielding 2,3,6-trisubstituted indole derivatives, applicable for the preparation of novel pyrimido[1,2-a]indole derivatives (Yamada et al., 2009).

Physical Properties Analysis

The physical properties of "this compound" and related compounds, such as solubility, melting point, and crystal structure, are closely tied to their molecular structure. Detailed analysis of these properties is essential for their application in synthesis and material science. For instance, the intermolecular interactions and crystal structure of certain indole derivatives have been analyzed using Hirshfeld surface analysis and thermal tools, providing insights into their stability and reactivity (Barakat et al., 2017).

Chemical Properties Analysis

The chemical properties of indole derivatives, including reactivity, stability, and functional group compatibility, are pivotal for their use in synthetic chemistry. These properties are often explored through various organic reactions, such as cycloisomerizations, which have been utilized to prepare 1H-indole-2-carbaldehydes and related compounds, showcasing the diverse reactivity of these molecules (Kothandaraman et al., 2011).

Aplicaciones Científicas De Investigación

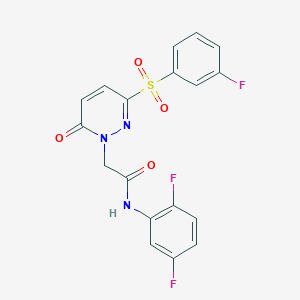

Synthetic Intermediate in Organic Chemistry 5,6-dichloro-1H-indole-2-carbaldehyde serves as a key synthetic intermediate in the synthesis of diverse organic compounds. For example, it has been utilized in the preparation of novel heterocyclic compounds with potential anticonvulsant and antimicrobial activities. Researchers have explored its reactivity in various synthetic routes to derive compounds with enhanced biological activities (Gautam, Gupta, & Yogi, 2021).

Structural Characterization and Analysis The compound also plays a significant role in the study of molecular structures, where its derivatives have been characterized using advanced techniques such as X-ray crystallography, NMR, and DFT analyses. These studies provide deep insights into the molecular conformations, electronic properties, and intermolecular interactions, crucial for understanding the compound's reactivity and potential applications in drug design and materials science (Barakat et al., 2017).

Catalysis and Reaction Mechanisms Research has explored the catalytic properties of derivatives of this compound in facilitating chemical transformations. For instance, gold-catalyzed cycloisomerizations have been employed to convert related compounds into 1H-indole-2-carbaldehydes, demonstrating the utility of these compounds in synthetic organic chemistry and the development of novel catalytic processes (Kothandaraman et al., 2011).

Materials Science and Nanotechnology In the realm of materials science, derivatives of this compound have been investigated for their potential applications in the development of new materials. This includes the study of their thermal properties, electronic spectra, and electrostatic potential maps, providing a foundation for the design of materials with specific electronic and optical properties (Fatima et al., 2022).

Biological Activity and Drug Design The structural motifs derived from this compound have been implicated in the design of molecules with potential biological activities. Studies on its derivatives have shown antibacterial properties, underlining the importance of this compound in the development of new therapeutic agents. Molecular docking studies have further explored the interactions of these derivatives with biological targets, highlighting their potential in drug discovery (Carrasco et al., 2020).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 5,6-dichloro-1H-indole-2-carbaldehyde are not fully explored yet. They are important types of molecules and natural products, and their application as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Cellular Effects

Indole derivatives have been found to exhibit various biologically vital properties . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Molecular Mechanism

Indole derivatives are known to interact with multiple receptors, which can lead to various biological effects .

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound has a melting point of 205-208°C, suggesting that it is stable at room temperature .

Metabolic Pathways

Indole derivatives are known to be involved in various biological processes .

Propiedades

IUPAC Name |

5,6-dichloro-1H-indole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-7-2-5-1-6(4-13)12-9(5)3-8(7)11/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJWIYNNJOIYIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=CC(=C1Cl)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(1,3-Benzodioxol-5-yl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2489709.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2489712.png)

![1-[1,1'-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B2489713.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2489714.png)

![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2489717.png)

![N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine](/img/structure/B2489722.png)